Urea phosphate

Description

The exact mass of the compound Urea phosphate is 158.00925833 g/mol and the complexity rating of the compound is 78.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

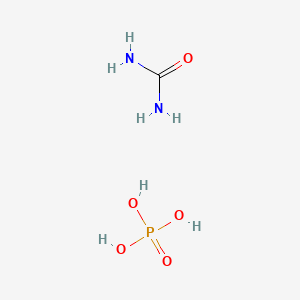

phosphoric acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMRSPXDUUJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52279-68-2, 37129-63-8, 13186-24-8, 60583-37-1 | |

| Record name | Urea, phosphate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52279-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, polymer with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37129-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13186-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60583-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063627 | |

| Record name | Urea phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Aqueous solution: Clear green odorless liquid; [Western Farm Service MSDS] | |

| Record name | Urea, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4401-74-5, 68784-29-2, 4861-19-2 | |

| Record name | Urea phosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4401-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, reaction products with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68784-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, reaction products with urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJR09610O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Urea Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (B33335) phosphate (B84403), a 1:1 adduct of urea and phosphoric acid, is a compound of significant interest due to its applications as a high-purity fertilizer and its role in various chemical processes.[1][2] Its crystal structure is characterized by a complex and robust network of hydrogen bonds, which dictates its physicochemical properties.[2] This technical guide provides a comprehensive overview of the crystal structure of urea phosphate, detailing the crystallographic data, molecular geometry, and the intricate hydrogen-bonding network. Furthermore, it outlines the experimental protocols for its synthesis and characterization using modern analytical techniques.

Crystal Structure and Crystallographic Data

Urea phosphate crystallizes in the orthorhombic space group Pbca.[1] The crystal structure consists of alternating layers of phosphate tetrahedra and urea molecules parallel to the (100) plane.[3] This arrangement is held together by an extensive three-dimensional network of hydrogen bonds. Each formula unit in the asymmetric unit cell comprises one urea molecule and one phosphoric acid molecule.[3]

Single-crystal neutron diffraction studies have provided precise information on the unit cell parameters and atomic positions, including those of the hydrogen atoms, which are crucial for understanding the hydrogen-bonding network.[1] The crystallographic data for urea phosphate at various temperatures are summarized in Table 1.

Table 1: Crystallographic Data for Urea Phosphate at Different Temperatures

| Parameter | 150 K[1] | 23 °C (296 K) | 350 K[1] |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca | Pbca |

| a (Å) | 17.453(5) | 17.6492(6) | 17.679(8) |

| b (Å) | 7.454(3) | 7.4820(3) | 7.483(4) |

| c (Å) | 8.963(3) | 9.0018(4) | 8.992(4) |

| Volume (ų) | 1166.0 | 1188.8 | 1189.6 |

| Z | 8 | 8 | 8 |

Molecular Geometry and Hydrogen Bonding

The interaction between urea and phosphoric acid in the crystal is dominated by a strong hydrogen-bonding network.[2] Of particular interest is a short, strong hydrogen bond (SSHB) between the carbonyl oxygen of urea and a hydrogen atom from the phosphoric acid moiety.[1][4] Neutron diffraction studies have revealed that the position of the hydrogen atom in this O-H···O bond is temperature-dependent, migrating towards the center of the bond as the temperature increases.[1]

Each of the remaining hydrogen atoms from both the urea and phosphoric acid molecules also participates in hydrogen bonding, creating a tightly packed and stable structure.[3] The hydrogen atoms are more strongly bonded to the urea molecules within this network.[2] A summary of key bond lengths and angles is provided in Table 2.

Table 2: Selected Bond Lengths and Angles in the Urea Phosphate Crystal

| Bond/Angle | Value at 150 K (Å or °)[1] | Value at 300 K and above (Å or °)[1] |

| O···O (SSHB) | ~2.4 | ~2.4 |

| O-H (in SSHB) | 1.168(4) | Centered |

| H···O (in SSHB) | 1.252(4) | Centered |

| ~170 | ~170 |

Experimental Protocols

A logical workflow for the synthesis and analysis of urea phosphate crystals is depicted below. This involves the synthesis of the crystalline material, followed by a suite of analytical techniques to confirm its structure and purity.

Caption: Experimental workflow for the synthesis and analysis of urea phosphate crystals.

Synthesis of Crystalline Urea Phosphate

This protocol is based on the wet synthesis method.[5]

-

Reactant Preparation: Prepare stoichiometric amounts (1:1 molar ratio) of urea and phosphoric acid.

-

Reaction: In a beaker, dissolve the urea in the phosphoric acid solution with constant stirring. The reaction is exothermic. To ensure complete dissolution, the mixture can be heated to 50°C for approximately 90 minutes.[5]

-

Crystallization: Allow the solution to cool slowly to room temperature. Urea phosphate crystals will precipitate out of the solution.

-

Isolation: Separate the crystals from the mother liquor by filtration using a Buchner funnel.

-

Drying: Dry the collected crystals in a desiccator at ambient temperature until a constant weight is achieved.

Single Crystal Growth

For single-crystal X-ray or neutron diffraction, high-quality single crystals are required.

-

Solution Preparation: Prepare a saturated aqueous solution containing equimolar quantities of urea and phosphoric acid.

-

Slow Evaporation: Allow the solution to evaporate slowly at room temperature over several days. This will promote the growth of large, well-defined single crystals.

Powder X-Ray Diffraction (XRD) Analysis

XRD is used to confirm the crystalline phase and purity of the synthesized urea phosphate.

-

Sample Preparation: Finely grind a small amount of the dried urea phosphate crystals into a homogeneous powder using an agate mortar and pestle.

-

Instrumentation: A powder X-ray diffractometer, such as a BRUKER D8 Eco with CuKα radiation (λ = 1.5418 Å), can be used.

-

Data Collection: Collect the diffraction pattern over a 2θ range of, for example, 10-80°, with a step size of 0.02° and a suitable scan speed.

-

Analysis: Compare the obtained diffraction pattern with the standard pattern for urea phosphate from a crystallographic database (e.g., JCPDS card no. 44-0815) to confirm the identity and purity of the sample.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present and to probe the hydrogen-bonding interactions.

-

Sample Preparation: The analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: A Thermo Scientific Nicolet iS10 FT-IR Spectrometer or a similar instrument is suitable.

-

Data Collection: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹.

-

Analysis: Analyze the positions and shapes of the absorption bands corresponding to N-H, C=O, P-O, and O-H vibrations to confirm the presence of urea and phosphate groups and to study the effects of hydrogen bonding.[6]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of urea phosphate.

-

Sample Preparation: Accurately weigh a small amount of the powdered sample (typically 2-10 mg) into an aluminum or ceramic crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument, such as a SHIMADZU DTG-60, can be used.

-

Data Collection: Heat the sample from ambient temperature to a desired upper temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Analysis: Analyze the TGA curve for mass loss events, which indicate decomposition, and the DSC curve for endothermic or exothermic peaks, which correspond to phase transitions (like melting) or decomposition. Urea phosphate typically shows a melting point around 117°C.[7]

Logical Relationships in Urea Phosphate Analysis

The following diagram illustrates the logical relationship between the synthesis, characterization, and the resulting structural information for urea phosphate.

Caption: Logical flow from synthesis to structural elucidation of urea phosphate.

Conclusion

The crystal structure of urea phosphate is a well-defined system governed by a comprehensive hydrogen-bonding network. The detailed structural information, obtainable through techniques like single-crystal neutron and X-ray diffraction, provides valuable insights into its stability and properties. The experimental protocols outlined in this guide offer a systematic approach for the synthesis and thorough characterization of this important compound, providing a solid foundation for further research and application development.

References

- 1. researchgate.net [researchgate.net]

- 2. Urea phosphate - Wikipedia [en.wikipedia.org]

- 3. Urea phosphate CAS#: 4861-19-2 [m.chemicalbook.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. urea phosphate [chemister.ru]

Synthesis of High-Purity Urea Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity urea (B33335) phosphate (B84403). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and characterize urea phosphate suitable for demanding applications, including as a raw material in pharmaceutical manufacturing. This document details experimental protocols, presents quantitative data for process optimization, and outlines analytical methodologies for purity assessment.

Introduction

Urea phosphate (CO(NH₂)₂·H₃PO₄) is a crystalline adduct of urea and phosphoric acid, valued for its high content of nitrogen and phosphorus.[1][2][3] Beyond its primary application as a specialty fertilizer, high-purity urea phosphate serves as a crucial component in various industrial and pharmaceutical applications.[2][3] In the pharmaceutical industry, it can be used as a pH regulator, a buffering agent, and a raw material in the synthesis of active pharmaceutical ingredients. The synthesis of high-purity urea phosphate necessitates careful control of reaction conditions and effective purification strategies to minimize impurities that could compromise its quality and performance in sensitive applications.

This guide focuses on the wet process for urea phosphate synthesis, a common and scalable method, and discusses the critical parameters that influence the purity of the final product.

Synthesis of Urea Phosphate

The synthesis of urea phosphate is based on the exothermic reaction between phosphoric acid and urea.[1][4] The stoichiometry of the reaction is a 1:1 molar ratio.

Chemical Reaction: H₃PO₄ + CO(NH₂)₂ → CO(NH₂)₂·H₃PO₄

The purity of the resulting urea phosphate is highly dependent on the purity of the starting materials, particularly the phosphoric acid, as well as the reaction and crystallization conditions.

Synthesis from Industrial-Grade Phosphoric Acid

A cost-effective approach involves the use of industrial-grade wet-process phosphoric acid. However, this starting material contains various impurities such as iron, aluminum, magnesium, and fluorine compounds, which can be incorporated into the final product.[1][5] The synthesis process itself can serve as a purification step, as many impurities tend to remain in the mother liquor upon crystallization of urea phosphate.[1]

Synthesis from Purified Phosphoric Acid

For applications requiring higher purity, it is recommended to use purified phosphoric acid. This significantly reduces the level of metallic and other impurities in the final product, leading to a higher-grade urea phosphate.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of urea phosphate.

Protocol 1: Synthesis from Industrial-Grade Phosphoric Acid

This protocol is adapted from a wet synthesis process utilizing untreated Moroccan industrial phosphoric acid (54% P₂O₅).[1][3]

Materials:

-

Industrial-grade phosphoric acid (e.g., 54% P₂O₅)

-

Solid urea (granular)

-

Deionized water

Equipment:

-

Jacketed glass reactor with overhead stirrer

-

Heating/cooling circulator

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, add a stoichiometric amount of industrial-grade phosphoric acid.

-

Addition of Urea: While stirring at approximately 150 rpm, add a 1:1 molar equivalent of solid urea to the phosphoric acid.[1]

-

Reaction Conditions: Heat the mixture to 50°C and maintain this temperature for 90 minutes with continuous stirring to ensure complete dissolution and reaction.[1][3]

-

Crystallization: After the reaction period, cool the mixture to room temperature to induce the precipitation of urea phosphate crystals.[1]

-

Isolation: Filter the resulting crystalline slurry using a Buchner funnel under vacuum.

-

Drying: Wash the crystals with a minimal amount of cold deionized water to remove residual mother liquor. Dry the crystals in a desiccator until a constant weight is achieved.[1]

Protocol 2: Synthesis from Purified Phosphoric Acid for Higher Purity

This protocol is designed to produce a higher purity product by utilizing purified phosphoric acid.

Materials:

-

Purified phosphoric acid (e.g., 85%)

-

High-purity urea

-

Deionized water

Equipment:

-

Same as Protocol 1

Procedure:

-

Reaction Setup: In a jacketed glass reactor, add a stoichiometric amount of purified phosphoric acid.

-

Addition of Urea: With constant stirring, slowly add an equimolar amount of high-purity urea. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Conditions: Heat the mixture to 60-90°C to ensure a spontaneous reaction.[4] Due to the exothermic nature of the reaction, active cooling may be required to maintain the desired temperature.[4]

-

Crystallization: Cool the reaction mixture to 20°C and allow for crystallization over a period of 60 minutes.[4]

-

Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.

-

Drying: Dry the crystals at 40°C for 6 hours.[5]

Purification of Urea Phosphate

For applications demanding the highest purity, such as in pharmaceutical contexts, an additional recrystallization step is recommended.

Recrystallization Protocol

Materials:

-

Synthesized urea phosphate

-

Deionized water

Equipment:

-

Beaker

-

Hot plate with magnetic stirrer

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: In a beaker, dissolve the synthesized urea phosphate in a minimum amount of hot deionized water.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, the solution can be further cooled in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at a temperature below 70°C to prevent decomposition.[6]

Data Presentation

The following tables summarize quantitative data from various synthesis experiments to facilitate comparison and process optimization.

Table 1: Influence of Reaction Parameters on Urea Phosphate Synthesis

| Parameter | Value | Purity (% P₂O₅) | Yield | Reference |

| Reaction Temperature | 50°C | 44.8 | High | [1] |

| 60-90°C | High | High | [4] | |

| Reaction Time | 90 min | 44.8 | High | [1] |

| 60 min | 44.7 | High | [4][5] | |

| Stoichiometric Ratio (Phosphoric Acid:Urea) | 1:1 | 44.7 | High | [4][5] |

| 1.5:1 | High P₂O₅, Low N | - | [4] | |

| 1:1.5 | Low P₂O₅, High N | - | [4] |

Table 2: Chemical Composition of High-Purity Urea Phosphate

| Component | Concentration (%) | Method | Reference |

| P₂O₅ | 44.7 | Colorimetric | [4][5] |

| Amide Nitrogen (N) | 17.4 | - | [4][5] |

| Moisture | 0.48 | - | [4][5] |

| Impurities | |||

| Aluminum (Al) | 0.02 | ICP-OES | [4][5] |

| Iron (Fe) | 0.08 | ICP-OES | [4][5] |

| Calcium (Ca) | 0.08 | ICP-OES | [4][5] |

| Magnesium (Mg) | 0.22 | ICP-OES | [4][5] |

| Sulfur (S) | 0.008 | ICP-OES | [4][5] |

| Silicon (Si) | 0.003 | ICP-OES | [4][5] |

Analytical Methodologies

A suite of analytical techniques is employed to characterize the synthesized urea phosphate and determine its purity.

Purity and Composition Analysis

-

Elemental Analysis: Determination of nitrogen content.

-

Colorimetric Method: Quantification of phosphorus content (as P₂O₅) based on the formation of a yellow phosphorus vanadium molybdenum complex.[5]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For the quantification of metallic impurities.[1][4]

Structural and Physical Characterization

-

X-ray Diffraction (XRD): To confirm the crystalline structure of urea phosphate. The diffraction pattern should be consistent with the standard for urea phosphate (JCPDS No: 44-0815).[1][3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule and confirm the formation of the urea phosphate adduct.[1][4]

-

Thermal Analysis (TGA/DTA): To assess the thermal stability of the product. Urea phosphate is thermally stable up to approximately 120°C.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assay

A robust HPLC method is essential for the quantification of urea and its organic impurities, such as biuret, triuret, and cyanuric acid, which are critical for pharmaceutical-grade material.

Table 3: Example HPLC Method for Urea and Impurities

| Parameter | Condition |

| Column | Mixed-mode or Amino column |

| Mobile Phase | Acetonitrile/Buffer (e.g., ammonium (B1175870) acetate) |

| Detector | UV at low wavelength (e.g., 200-210 nm) or Refractive Index (RI) |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Note: Method parameters may need to be optimized for specific instruments and impurity profiles. |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and analysis of high-purity urea phosphate.

Caption: Workflow for the synthesis and purification of urea phosphate.

Caption: Analytical workflow for the characterization of urea phosphate.

Conclusion

The synthesis of high-purity urea phosphate is a well-established process that can be tailored to meet the stringent requirements of various industries, including pharmaceuticals. The key to achieving high purity lies in the selection of high-quality starting materials, precise control of reaction and crystallization parameters, and the implementation of appropriate purification and analytical techniques. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to confidently produce and characterize high-purity urea phosphate for their specific applications.

References

An In-depth Technical Guide to the Thermal Decomposition of Urea Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea (B33335) phosphate (B84403), a salt formed from the reaction of urea and phosphoric acid, exhibits a complex, multi-stage thermal decomposition profile. This technical guide provides a comprehensive overview of the thermal degradation of urea phosphate, detailing the decomposition pathway, intermediate and final products, and the experimental protocols for its characterization. The information presented is crucial for researchers and professionals working with urea phosphate in various applications, including agriculture, materials science, and pharmaceuticals, where its thermal stability is a critical parameter.

Introduction

Urea phosphate (CO(NH₂)₂·H₃PO₄) is a crystalline solid that finds applications as a high-concentration nitrogen and phosphorus fertilizer, a feed additive, and a fire retardant. Its thermal behavior is of significant interest as it dictates its stability during storage, handling, and in various high-temperature applications. The thermal decomposition of urea phosphate is a complex process involving the degradation of both the urea and the phosphoric acid moieties, leading to the evolution of gaseous products and the formation of condensed phosphate residues. Understanding this process is essential for optimizing its use and ensuring safety.

Thermal Decomposition Pathway

The thermal decomposition of urea phosphate occurs in multiple, overlapping stages. While the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere, a general pathway can be described.

Stage 1: Dissociation and Initial Decomposition of Urea (Approx. 120°C - 250°C)

The initial step in the thermal decomposition of urea phosphate is its dissociation into urea and phosphoric acid.[1] Subsequently, the urea component begins to decompose. Molten urea undergoes a series of reactions to form biuret (B89757), ammonia (B1221849) (NH₃), and isocyanic acid (HNCO).[2][3][4] The isocyanic acid can further react with urea to produce more biuret or trimerize to form cyanuric acid.[2][4]

Stage 2: Decomposition of Urea-derivatives and Condensation of Phosphoric Acid (Approx. 250°C - 400°C)

In this stage, the intermediate products from urea decomposition, such as biuret and cyanuric acid, undergo further degradation.[3] Simultaneously, the phosphoric acid component begins to lose water molecules, leading to the formation of condensed phosphoric acids, such as pyrophosphoric acid and other polyphosphoric acids.[5] The presence of these acidic species can catalyze the decomposition of the remaining organic components.

Stage 3: Decomposition of More Stable Intermediates and Formation of Polyphosphates (Above 400°C)

At higher temperatures, more thermally stable nitrogen-containing heterocyclic compounds, which may have formed in the previous stages, continue to decompose. The polyphosphoric acids can further polymerize, leading to the formation of a complex, glassy, or crystalline solid residue.[5]

Below is a Graphviz diagram illustrating the logical relationship of the thermal decomposition pathway of urea phosphate.

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to quantify the mass loss and thermal events associated with the decomposition of urea phosphate. The following table summarizes typical data obtained from TGA-DTA analysis.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| 1 | ~100 | ~1 | Elimination of adsorbed water.[6] |

| 2 | 120 - 250 | 17.9 - 25 | Dissociation of urea phosphate; decomposition of urea to biuret, ammonia, and isocyanic acid.[7] |

| 3 | 250 - 400 | Varies | Decomposition of biuret and cyanuric acid; condensation of phosphoric acid. |

| 4 | > 400 | Varies | Decomposition of stable intermediates and formation of a stable polyphosphate residue. |

Note: The temperature ranges and mass loss percentages can vary depending on the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data on the thermal decomposition of urea phosphate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of urea phosphate.

Apparatus: A simultaneous thermal analyzer (TGA/DSC or TGA/DTA).

Experimental Workflow:

Procedure:

-

Sample Preparation: Grind the urea phosphate crystals into a fine, homogeneous powder to ensure uniform heat distribution.

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's instructions.

-

Experimental Setup:

-

Place an empty alumina (B75360) crucible in the TGA furnace and tare the balance.

-

Set the purge gas (e.g., nitrogen or air) to a constant flow rate (e.g., 20-50 mL/min).

-

-

Sample Loading: Accurately weigh 5-10 mg of the powdered urea phosphate into the tared crucible.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).

-

-

Data Acquisition: Continuously record the sample mass, heat flow (DSC), or temperature difference (DTA) as a function of temperature and time.

-

Data Analysis: Analyze the resulting TGA and DSC/DTA curves to identify the onset and peak temperatures of decomposition events and to quantify the percentage of mass loss at each stage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups of the initial urea phosphate and the solid intermediates and residues at different stages of thermal decomposition.

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or a heated gas cell for evolved gas analysis.

Procedure for Solid Residue Analysis:

-

Heat the urea phosphate sample in a furnace to a specific temperature corresponding to a decomposition stage observed in the TGA curve.

-

Quickly cool the sample to room temperature.

-

Acquire the FTIR spectrum of the solid residue using the KBr pellet technique or an ATR accessory.

-

Compare the obtained spectrum with reference spectra of known compounds (e.g., urea, biuret, cyanuric acid, polyphosphates) to identify the components of the residue.[8]

X-ray Diffraction (XRD)

Objective: To determine the crystalline phases present in the initial urea phosphate and the solid residues after thermal decomposition.

Apparatus: An X-ray diffractometer.

Procedure:

-

Prepare the solid residue samples as described in the FTIR protocol.

-

Mount the powdered sample on a sample holder.

-

Record the XRD pattern over a specific 2θ range (e.g., 10-80°).

-

Identify the crystalline phases present by comparing the diffraction peaks with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

Characterization of Gaseous Products

The gaseous products evolved during the thermal decomposition of urea phosphate can be identified using techniques such as Thermogravimetry-Mass Spectrometry (TG-MS) or Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR). These hyphenated techniques allow for the simultaneous analysis of mass loss and the chemical identity of the evolved gases.

Key gaseous products from the decomposition of the urea component include ammonia (NH₃) and isocyanic acid (HNCO).[9][10] Further decomposition can lead to the formation of carbon dioxide (CO₂) and water (H₂O).[9]

Role of Phosphoric Acid

The phosphoric acid component plays a crucial role in the thermal decomposition of urea phosphate. It acts as a dehydrating agent, promoting the condensation of urea and its derivatives.[3] Furthermore, at higher temperatures, the phosphoric acid itself undergoes condensation to form pyrophosphates and polyphosphates, which constitute the final solid residue.[5] The acidic nature of phosphoric acid can also catalyze the decomposition of urea and its byproducts.

Conclusion

The thermal decomposition of urea phosphate is a complex, multi-stage process that involves the degradation of both its urea and phosphoric acid components. A thorough understanding of this process, facilitated by analytical techniques such as TGA/DSC, FTIR, and XRD, is essential for the effective and safe utilization of this compound in various industrial and agricultural applications. This guide provides a foundational understanding and detailed experimental protocols to aid researchers and professionals in their study of urea phosphate's thermal behavior.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. US3713802A - Reaction of phosphoric acid, urea, and ammonia - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS | Semantic Scholar [semanticscholar.org]

- 10. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS [jstage.jst.go.jp]

The Aqueous Solubility of Urea Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of urea (B33335) phosphate (B84403). Urea phosphate, a 1:1 adduct of urea and phosphoric acid, is a compound of interest in various fields, including agriculture and pharmaceuticals, due to its high content of nitrogen and phosphorus and its acidic nature.[1][2] Understanding its solubility is critical for its application in solution-based formulations, crystallization processes, and drug delivery systems. This document details the quantitative solubility data, experimental protocols for its determination, and the key factors influencing its dissolution in water.

Quantitative Solubility of Urea Phosphate in Water

Urea phosphate is highly soluble in water, a characteristic that is strongly dependent on temperature.[3] The dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[4] A notable solubility value is approximately 960 g/L at 20 °C.[5] For a more detailed understanding, the following table summarizes the mole fraction solubility of urea phosphate in water at various temperatures.

Table 1: Solubility of Urea Phosphate in Water at Different Temperatures

| Temperature (K) | Temperature (°C) | Mole Fraction (x10²) | Solubility ( g/100g H₂O) |

| 277.00 | 3.85 | 2.58 | 38.86 |

| 281.35 | 8.20 | 2.93 | 44.98 |

| 286.13 | 12.98 | 3.53 | 55.61 |

| 290.75 | 17.60 | 4.18 | 68.10 |

| 295.46 | 22.31 | 4.82 | 81.33 |

| 300.15 | 26.00 | 5.34 | 92.51 |

| 305.46 | 32.31 | 6.31 | 114.12 |

| 310.15 | 37.00 | 7.46 | 140.73 |

| 315.38 | 42.23 | 9.46 | 189.69 |

| 319.38 | 46.23 | 11.09 | 234.33 |

| 323.36 | 50.21 | 12.71 | 282.85 |

| 327.16 | 54.01 | 14.62 | 345.57 |

| 332.16 | 59.01 | 17.53 | 451.93 |

| 337.03 | 63.88 | 20.80 | 598.81 |

| 341.20 | 68.05 | 23.53 | 748.24 |

| 344.20 | 71.05 | 25.96 | 889.34 |

| 347.57 | 74.42 | 28.07 | 1033.47 |

| 350.50 | 77.35 | 30.88 | 1243.61 |

| 352.57 | 79.42 | 33.18 | 1445.69 |

| 354.50 | 81.35 | 35.45 | 1673.81 |

This data is derived from the experimental mole fraction data presented in the Journal of Chemical & Engineering Data.[3][6][7][8] The solubility in g/100g H₂O has been calculated for easier interpretation.

Factors Influencing the Solubility of Urea Phosphate

Several factors can influence the solubility of urea phosphate in aqueous solutions:

-

Temperature: As demonstrated in Table 1, temperature is a primary factor. The positive correlation between temperature and solubility is significant, making cooling crystallization a viable method for producing high-purity urea phosphate.[3]

-

pH: Urea phosphate solutions are strongly acidic.[1] A 1% aqueous solution exhibits a pH of approximately 1.89.[5] This inherent acidity influences the speciation of phosphate ions in solution. While urea's solubility is relatively constant over a wide pH range, it can decrease in very acidic or basic conditions.[9] The acidic nature of the solution can also prevent the precipitation of other salts, such as calcium and magnesium phosphates.[1]

-

Common Ion Effect: The presence of a common ion, such as phosphate from an additional source like phosphoric acid, can reduce the solubility of urea phosphate.[10] This is due to Le Chatelier's principle, where the equilibrium of the dissolution process shifts to favor the solid, undissolved state. This effect is more pronounced at higher temperatures.

-

Presence of Other Solutes: The addition of other solutes can impact the solubility of urea phosphate. For instance, the presence of urea can initially increase the solubility of urea phosphate in a ternary system of urea phosphate-urea-water, before decreasing at higher urea concentrations.[2] Conversely, impurities such as iron, aluminum, and magnesium ions can decrease the yield of crystallized urea phosphate.[11]

Dissolution Mechanism and Kinetics

The dissolution of urea phosphate in water is an endothermic process with an enthalpy of dissolution of approximately +33.755 ± 0.65 kJ/mol.[4] Upon dissolution, urea phosphate freely dissociates into urea and phosphoric acid molecules.[1]

References

- 1. Urea phosphate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Solubility of urea phosphate in water + phosphoric acid from (277.00 to 354.50) K | Semantic Scholar [semanticscholar.org]

- 7. Making sure you're not a bot! [tib.eu]

- 8. Collection - Solubility of Urea Phosphate in Water + Phosphoric Acid from (277.00 to 354.50) K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. jchemlett.com [jchemlett.com]

- 11. researchgate.net [researchgate.net]

urea phosphate CAS number and identifiers

An In-Depth Technical Guide to Urea (B33335) Phosphate (B84403)

This guide provides a comprehensive overview of urea phosphate (UP), focusing on its chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Chemical Identifiers and Properties

Urea phosphate is a crystalline solid formed from a 1:1 molar reaction of urea and phosphoric acid.[1][2] It serves as a versatile compound with applications ranging from agriculture to industrial processes.

Identifiers

The compound is registered under several identifiers across various chemical databases.

| Identifier | Value | Citation |

| CAS Number | 4861-19-2; 4401-74-5 | [1][3][4][5] |

| EC Number | 225-464-3 | [1][5] |

| PubChem CID | 20994 | [1] |

| UNII | TJR09610O7 | [1] |

| InChI | InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) | [1][6] |

| Canonical SMILES | C(=O)(N)N.OP(=O)(O)O | [1][6] |

| Synonyms | Urea phosphate salt, Carbamide phosphate, Urea orthophosphate | [3][5][6] |

Physicochemical Properties

Urea phosphate's physical and chemical characteristics make it suitable for a variety of applications. It is known for its high solubility and acidic nature in aqueous solutions.[2][3]

| Property | Value | Citation |

| Molecular Formula | CH₇N₂O₅P or CO(NH₂)₂·H₃PO₄ | [1][2][7] |

| Molar Mass | 158.05 g·mol⁻¹ | [1][2][5] |

| Appearance | White, odorless, colorless transparent prismatic crystal | [2][3][8] |

| Melting Point | 116–118 °C (decomposes) | [2][5] |

| Density | 1.74 - 1.768 g/cm³ | [3][7] |

| Solubility in Water | ~960 g/L at 20 °C | [2] |

| pH (1% aqueous solution) | 1.89 | [3] |

| NPK Formula | 17-44-0 | [1][2][8] |

Synthesis of Urea Phosphate

The industrial production of urea phosphate involves the exothermic reaction between urea and phosphoric acid.[9][10] Various methods exist, often utilizing different grades of phosphoric acid, including untreated wet-process phosphoric acid.[9][11][12] The general workflow involves reaction, crystallization, and recovery.

Caption: General workflow for the synthesis of urea phosphate.

Experimental Protocol: Synthesis from Wet-Process Phosphoric Acid

This protocol is based on a method for producing high-purity crystalline urea phosphate from untreated industrial phosphoric acid.[9][11]

Materials and Equipment:

-

Solid urea (granular, 46% N)[9]

-

Untreated wet-process phosphoric acid (52-54% P₂O₅)[9]

-

Reaction vessel with stirring mechanism (e.g., magnetic stirrer) and heating capability

-

Buchner funnel and filter paper

-

Desiccator

-

Beakers and graduated cylinders

Procedure:

-

Reactant Preparation: Stoichiometric amounts of phosphoric acid and urea (1:1 molar ratio) are prepared.[11]

-

Reaction: The solid urea is mixed with the phosphoric acid in the reaction vessel under constant stirring (e.g., 150 rpm).[9]

-

Heating: The mixture is heated to accelerate the reaction, as the dissolution of urea can be slow. Optimal conditions have been identified as 50°C for a duration of 90 minutes.[9][11] The reaction is exothermic, so temperature control may be required.[9]

-

Crystallization: After the reaction is complete, the mixture is cooled to room temperature to allow for the precipitation of urea phosphate crystals.[9]

-

Recovery: The formed crystals are separated from the residual liquor by filtration through a Buchner funnel.[11] The majority of impurities from the wet-process acid remain in the liquid phase.[9]

-

Drying: The recovered crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[11]

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as both phosphoric acid and urea phosphate are corrosive.[2][4]

Analytical Methodologies

The quality and purity of synthesized urea phosphate are assessed through various analytical techniques. These include methods to determine the concentration of the primary nutrients (nitrogen and phosphorus) and structural characterization.[10][13]

Caption: Analytical workflow for urea phosphate quality control.

Experimental Protocol: Determination of Phosphate

This protocol describes the spectrophotometric determination of phosphate using the molybdenum blue method.[14]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Ammonium (B1175870) molybdate (B1676688) solution

-

Ascorbic acid solution (for reduction)

-

Sulfuric acid

-

Standard phosphate solution (e.g., from KH₂PO₄)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh a sample of urea phosphate and dissolve it in deionized water to a known volume in a volumetric flask.

-

Standard Curve: Prepare a series of standard phosphate solutions of known concentrations.

-

Color Development: a. To an aliquot of each standard and the sample solution, add ammonium molybdate solution in an acidic medium. b. Add ascorbic acid solution to reduce the resulting phosphomolybdate complex to the intensely colored molybdenum blue complex.

-

Measurement: Allow the color to develop fully. Measure the absorbance of each solution at approximately 710 nm using the spectrophotometer.[14]

-

Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the absorbance of the sample to determine its phosphate concentration from the curve.

Experimental Protocol: Determination of Urea Nitrogen

This protocol uses urease to liberate ammonia (B1221849) from urea, which is then quantified via distillation and titration.[15]

Materials and Equipment:

-

Kjeldahl digestion and distillation unit

-

800 mL Kjeldahl flasks

-

500 mL Erlenmeyer flasks

-

Analytical balance

-

Urease powder

-

Phosphate buffer solution (KH₂PO₄ and K₂HPO₄)[15]

-

Magnesium oxide (MgO)

-

2% Boric acid solution with indicator

-

Standardized sulfuric acid (e.g., 0.5 N)

Procedure:

-

Sample Preparation: Weigh 1-2 g of the urea phosphate sample into an 800 mL Kjeldahl flask.[15]

-

Enzymatic Reaction: Add 0.25 g of urease and 10 mL of phosphate buffer to the flask. Add approximately 250-300 mL of water, stopper the flask, swirl to mix, and let it stand for 2 hours at room temperature to allow the urease to convert urea to ammonia.[15]

-

Distillation Setup: Place a 500 mL Erlenmeyer flask containing 100 mL of 2% boric acid solution under the condenser of the Kjeldahl unit, ensuring the delivery tube is submerged in the acid.

-

Liberation and Distillation: Add ≥ 2 g of MgO to the Kjeldahl flask to make the solution alkaline, which liberates the ammonia. Immediately connect the flask to the distillation unit. Distill approximately 100 mL of condensate into the boric acid solution.[15]

-

Titration: Titrate the ammonium borate (B1201080) formed in the receiving flask with standardized sulfuric acid to the endpoint (indicated by a color change, typically red).[15]

-

Calculation: The amount of urea nitrogen is calculated from the volume of sulfuric acid used. A separate analysis for ammoniacal nitrogen is needed, and that value is subtracted from the total to find the urea nitrogen content.[15]

Applications in Research and Industry

Urea phosphate is primarily used as a high-concentration nitrogen and phosphorus fertilizer.[3][8] Its acidic nature makes it particularly effective in improving nutrient availability in alkaline soils by lowering the pH in the root zone.[3][16]

-

Agriculture and Horticulture: It provides essential nutrients for root development, flowering, and overall plant growth.[8][17] It is highly water-soluble, making it suitable for fertigation and foliar applications without clogging irrigation systems.[2][8]

-

Flame Retardant: The compound has fire-retardant properties. When heated, it releases ammonia, which dilutes flammable gases and inhibits combustion.[2][8]

-

Industrial Applications: It is used in metal surface treatment, electroplating, and as a cleaning and descaling agent.[7][8] It can act as a corrosion inhibitor, pH regulator, and buffering agent in various industrial processes.[8]

-

Animal Feed: It serves as a feed additive for ruminants, providing both non-protein nitrogen and phosphorus.[3]

Safety and Handling

Urea phosphate is classified as a corrosive substance and requires careful handling.

GHS Hazard Information

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Citation |

| Skin Corrosion/Irritation | 1 | GHS05: Corrosive | Danger | H314: Causes severe skin burns and eye damage | [1][4][18] |

| Serious Eye Damage/Eye Irritation | 1 | GHS05: Corrosive | Danger | H318: Causes serious eye damage | [18] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the substance.[18]

-

Handling: Avoid breathing dust. Use in a well-ventilated area.[18]

-

Storage: Store in a dry, well-ventilated place. Use approved packaging. Keep away from incompatible materials.

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4][18]

-

First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][18]

-

Spills: Use appropriate containers to avoid environmental contamination. Keep away from drains and surface water.[18]

References

- 1. Urea phosphate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chematephosphates.com [chematephosphates.com]

- 4. valudor.com [valudor.com]

- 5. Urea phosphate | 4861-19-2 - BuyersGuideChem [buyersguidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. What is Urea Phosphate UP - Properties & Specifications [china-phosphate.com]

- 8. kelewell.de [kelewell.de]

- 9. revues.imist.ma [revues.imist.ma]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdfa.ca.gov [cdfa.ca.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Advantages of Urea Phosphate for Optimal Plant Growth [hhfertilizer.com]

- 18. chemos.de [chemos.de]

An In-depth Technical Guide to the Reaction of Urea and Phosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between urea (B33335) and phosphoric acid, with a focus on the synthesis, properties, and applications of the primary product, urea phosphate (B84403). This document details experimental methodologies, presents key quantitative data in a structured format, and illustrates the fundamental reaction pathway and experimental workflow.

Introduction

The reaction between urea and phosphoric acid is a straightforward acid-base reaction that results in the formation of a stable, crystalline adduct known as urea phosphate (CO(NH₂)₂·H₃PO₄).[1] This compound is a valuable source of both nitrogen and phosphorus, finding significant applications as a fertilizer in agriculture and as a flame retardant.[2][3] Its high solubility in water and the acidic nature of its solution make it particularly useful for specific applications in these fields.[1][4] This guide will delve into the technical details of this reaction, providing researchers and professionals with the necessary information for its study and application.

Reaction Mechanism and Stoichiometry

The reaction is an exothermic process where one mole of urea reacts with one mole of phosphoric acid to yield one mole of urea phosphate.[2] The reaction can be represented by the following equation:

CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄

The formation of urea phosphate is driven by the protonation of the carbonyl oxygen of urea by the acidic phosphoric acid, leading to the formation of a stable salt.

Experimental Protocols

The synthesis of urea phosphate can be achieved through various methods. Below are detailed protocols for laboratory-scale synthesis.

Synthesis from Concentrated Phosphoric Acid

This method utilizes concentrated phosphoric acid and solid urea to produce crystalline urea phosphate.

Materials:

-

Concentrated phosphoric acid (e.g., 85-92.5% H₃PO₄)[5]

-

Solid urea (prills or crystals)[5]

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating and cooling system (e.g., water bath, ice bath)

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying apparatus (e.g., desiccator or oven at low temperature)

Procedure:

-

Preheating Phosphoric Acid: Gently preheat the concentrated phosphoric acid to a temperature between 60°C and 90°C in the reaction vessel.[5] This step helps to initiate the exothermic reaction with solid urea.[5]

-

Addition of Urea: While stirring, slowly add a stoichiometric amount (1:1 molar ratio) of solid urea to the preheated phosphoric acid.[2][5]

-

Reaction and Cooling: The reaction is exothermic and will proceed rapidly.[5] It is crucial to control the temperature by vigorous cooling to maintain it around 85-90°C.[5]

-

Crystallization: As the reaction mixture cools, crystalline urea phosphate will precipitate.[2] For complete crystallization, the mixture can be cooled to room temperature or in an ice bath.

-

Filtration: Separate the urea phosphate crystals from the mother liquor by filtration using a Buchner funnel.[2]

-

Drying: Dry the crystals in a desiccator or in an oven at a temperature below 70°C to avoid melting and decomposition.[5]

Wet Process Synthesis

This method uses less concentrated, industrial-grade phosphoric acid.

Materials:

-

Industrial phosphoric acid (e.g., 52-54% P₂O₅)[2]

-

Solid urea (granular)[2]

-

Reaction vessel with stirring

-

Heating mantle

-

Filtration apparatus

-

Desiccator

Procedure:

-

Mixing Reactants: In a reaction vessel, mix stoichiometric amounts (1:1 molar ratio) of industrial phosphoric acid and solid urea in an aqueous solution with constant stirring (e.g., 150 rpm).[2]

-

Heating: Heat the mixture to accelerate the dissolution of urea and the reaction. Optimal conditions have been reported at 50°C for a duration of 90 minutes.[2]

-

Crystallization upon Cooling: After the reaction time, allow the mixture to cool to room temperature to precipitate the urea phosphate crystals.[2]

-

Filtration: Filter the formed crystals from the residual liquor using a Buchner funnel.[2]

-

Drying: Dry the obtained crystals in a desiccator until a constant weight is achieved.[2]

Data Presentation

The following tables summarize the key quantitative data for urea phosphate.

Chemical Composition and Properties

| Property | Value | Reference |

| Chemical Formula | CO(NH₂)₂·H₃PO₄ | [6] |

| Molar Mass | 158.05 g/mol | [7] |

| Nitrogen Content (N) | ~17.5% | [4] |

| Phosphorus Pentoxide (P₂O₅) Content | ~44% | [4] |

| NPK Formula | 17-44-0 | [1] |

| Appearance | White crystalline solid | [4] |

| pH (1% solution) | 1.6 - 2.4 | [4][6] |

| Solubility in Water | Highly soluble | [4] |

| Melting Point | ~117.5 °C (decomposes) | [8][9] |

Influence of Reaction Conditions on Product Purity

The purity of the final urea phosphate product is influenced by the reaction conditions. The following table illustrates the effect of varying stoichiometric ratios and crystallization times on the final product composition when using purified wet-process phosphoric acid (PWPA) and industrial urea (IU).[10]

| PWPA:IU Ratio | Crystallization Time (min) | P₂O₅ (%) | Namide (%) |

| 1.5:1.0 | 60 | >44.7 | <17.4 |

| 1.0:1.0 | 60 | 44.7 | 17.4 |

| 1.0:1.5 | 60 | <44.7 | >17.4 |

| 1.0:1.0 | 30 | Variable | Variable |

| 1.0:1.0 | 90 | Stable | Stable |

| 1.0:1.0 | 120 | Stable | Stable |

Optimal conditions for high-quality urea phosphate are highlighted in bold.[10]

Thermal Decomposition Data

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of urea phosphate.

| Temperature Range (°C) | Weight Loss (%) | Observation | Reference |

| ~100 | ~1 | Elimination of adsorbed water | [11] |

| >117.5 | Significant | Melting and onset of decomposition | [8][9] |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of urea phosphate.

Relevance in Signaling Pathways

While the primary applications of the reaction between urea and phosphoric acid are industrial, the resulting product, urea phosphate, and related reactions can have relevance in biological contexts, particularly in agriculture and potentially as a model for prebiotic chemistry.

-

Nutrient Signaling in Plants: As a highly soluble fertilizer, urea phosphate provides readily available nitrogen and phosphorus to plants.[4] These nutrients are crucial components of signaling pathways that regulate plant growth, development, and stress responses. The acidic nature of urea phosphate can also influence the availability of other micronutrients in the soil, indirectly affecting plant signaling.[4]

-

Urea-Assisted Phosphorylation: The reaction of urea with phosphates is a model for understanding prebiotic phosphorylation reactions. Research has shown that urea can assist in the phosphorylation of alcohols, a fundamental process in the formation of essential biomolecules like nucleotides.[3] While not a direct signaling pathway in the traditional sense, understanding these mechanisms is crucial for research into the origins of life and the synthesis of bioactive phosphorylated compounds.

Conclusion

The reaction of urea and phosphoric acid is a well-established and efficient method for producing urea phosphate, a compound with significant industrial and agricultural importance. This technical guide has provided a detailed overview of the reaction, including experimental protocols, quantitative data, and visualizations to aid researchers and professionals in their work. The high purity and solubility of the product, coupled with the straightforward nature of the synthesis, ensure its continued relevance in various scientific and industrial fields. Further research may continue to explore its applications and optimize production processes.

References

- 1. Urea phosphate - Wikipedia [en.wikipedia.org]

- 2. revues.imist.ma [revues.imist.ma]

- 3. researchgate.net [researchgate.net]

- 4. toros.com.tr [toros.com.tr]

- 5. US3936501A - Process for the manufacture of crystalline urea phosphate - Google Patents [patents.google.com]

- 6. eurosolids.com [eurosolids.com]

- 7. Urea phosphoric acid | CH7N2O5P | CID 20994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. urea phosphate [chemister.ru]

- 9. 4861-19-2 CAS MSDS (Urea phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Urea Phosphate (UP): A Comprehensive Technical Guide to its NPK Formula, Composition, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of urea (B33335) phosphate (B84403) (UP), a high-purity, water-soluble fertilizer with significant applications in agriculture and potential relevance in various chemical synthesis processes. This document details its chemical composition, NPK formulation, physical and chemical properties, and provides a detailed experimental protocol for its synthesis, along with methods for its analysis.

Chemical Composition and NPK Formula

Urea phosphate is an adduct formed from a 1:1 molar ratio of urea and orthophosphoric acid.[1] Its typical NPK (Nitrogen-Phosphorus-Potassium) formula is 17-44-0 , signifying that it contains 17% nitrogen (N) by weight, 44% phosphorus pentoxide (P₂O₅) by weight, and 0% potassium (K).[1][2]

The chemical formula for urea phosphate is CO(NH₂)₂·H₃PO₄ or CH₇N₂O₅P .[1] It is a white, odorless, crystalline solid that is highly soluble in water, producing a strongly acidic solution.[1][2] This acidity is a key characteristic, enhancing the availability of phosphorus in alkaline soils and helping to prevent the clogging of irrigation systems.[1][3]

Quantitative Composition

The elemental and oxide composition of a typical horticultural grade urea phosphate is summarized in the table below.

| Component | Chemical Formula | Percentage (w/w) |

| Total Nitrogen (as N) | N | ~17-18% |

| Ureic Nitrogen | N-NH₂ | ~17-18% |

| Phosphorus Pentoxide | P₂O₅ | ~44% |

| Phosphorus (as P) | P | ~19.2% |

Note: The exact percentages can vary slightly between different commercial grades.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of urea phosphate is presented in the following table.

| Property | Value |

| Molecular Weight | 158.05 g/mol [1] |

| Appearance | White, odorless, crystalline solid[1][6] |

| Solubility in Water | Highly soluble (~960 g/L at 20°C)[1] |

| pH of Solution (1%) | ~2.0[6] |

| Melting Point | 116-118°C (decomposes)[1] |

| Moisture Content | < 0.5%[4] |

| Water Insoluble Content | < 0.1%[4][6] |

Synthesis of Urea Phosphate: Experimental Protocol

The synthesis of urea phosphate involves the reaction of urea with phosphoric acid. The following protocol is based on a wet synthesis method that yields high-purity crystalline urea phosphate.[1][2]

Materials and Equipment

-

Urea (solid, granular)

-

Orthophosphoric Acid (H₃PO₄), merchant-grade (e.g., 52-54% P₂O₅)

-

Reaction vessel with a stirrer

-

Heating and cooling system

-

Buchner funnel and filter paper

-

Desiccator

Procedure

-

Reactant Preparation: Stoichiometric amounts of urea and phosphoric acid (1:1 molar ratio) are prepared.[1]

-

Reaction: The phosphoric acid is placed in the reaction vessel. The solid urea is then added to the acid under constant stirring (approximately 150 rpm).[1]

-

Heating: The mixture is heated to a temperature of 50°C to facilitate the dissolution of urea and accelerate the reaction.[1][2] The reaction is exothermic, so careful temperature control is necessary.[2]

-

Reaction Time: The reaction mixture is maintained at 50°C for a duration of 90 minutes to ensure the completion of the reaction.[1][2]

-

Crystallization: After the reaction period, the heating is stopped, and the mixture is allowed to cool to room temperature. This cooling process induces the precipitation of urea phosphate crystals.[1][2]

-

Filtration: The crystallized urea phosphate is separated from the residual mother liquor by filtration using a Buchner funnel.[1][2] The mother liquor will contain the majority of the impurities originally present in the wet-process phosphoric acid.[2][7]

-

Drying: The obtained urea phosphate crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[1]

Process Optimization

Studies have shown that the optimal conditions for this wet synthesis process are a reaction temperature of 50°C and a duration of 90 minutes.[1][2] These conditions lead to a high yield of P₂O₅ in the final urea phosphate product.[2]

Analytical Methods for Quality Control

To ensure the quality and purity of the synthesized urea phosphate, various analytical methods can be employed.

| Analysis | Method | Description |

| Nitrogen Content | Kjeldahl Method | A standard method for the quantitative determination of nitrogen in chemical substances. |

| Phosphorus Content | Spectrophotometry | The concentration of P₂O₅ can be determined using spectrophotometric methods after appropriate sample preparation. |

| Impurity Analysis | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | This technique is used to determine the concentrations of metallic and other impurities in the final product and the residual liquor.[2] |

| Urea Content | Colorimetric or HPTLC-densitometry | These methods involve derivatization of urea with p-dimethylaminobenzaldehyde to form a colored compound that can be quantified.[8] |

Diagrams

Urea Phosphate Synthesis Workflow

The following diagram illustrates the key stages in the wet synthesis of urea phosphate.

Caption: Workflow for the wet synthesis of crystalline urea phosphate.

Logical Relationship of Components

The following diagram illustrates the chemical relationship between the reactants and the final product.

Caption: Formation of urea phosphate from its constituent molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. revues.imist.ma [revues.imist.ma]

- 3. US3936501A - Process for the manufacture of crystalline urea phosphate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. biospectra.us [biospectra.us]

- 6. researchgate.net [researchgate.net]

- 7. biolabo.fr [biolabo.fr]

- 8. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Urea Phosphate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of urea (B33335) phosphate (B84403) solutions. The information is curated for researchers, scientists, and drug development professionals to support formulation development, stability study design, and analytical method development.

Executive Summary

Urea phosphate, a salt formed from the reaction of urea and phosphoric acid, offers unique properties as a potential pharmaceutical excipient or active ingredient. Its acidic nature and high solubility in water make it an interesting candidate for various formulations. However, the inherent instability of urea in aqueous solutions necessitates a thorough understanding of the factors governing the stability of urea phosphate solutions. This guide details the degradation pathways, factors influencing stability, and provides experimental protocols for comprehensive stability assessment.

Chemical Properties and Degradation Pathways

Urea phosphate (CH₇N₂O₅P) is an adduct of urea and phosphoric acid that freely dissociates in water.[1] The stability of the resulting solution is primarily dictated by the hydrolysis of urea.

Primary Degradation Pathway: Urea Hydrolysis

The principal degradation route for urea in aqueous solution is hydrolysis, which occurs in two main steps:

-

Decomposition to Ammonia (B1221849) and Isocyanic Acid: Urea slowly decomposes into ammonia (NH₃) and isocyanic acid (HNCO).

-

Hydrolysis of Isocyanic Acid: Isocyanic acid is then rapidly hydrolyzed to form another molecule of ammonia and carbon dioxide (CO₂).

The overall reaction is: CO(NH₂)₂ + H₂O → 2NH₃ + CO₂

This degradation is uncatalyzed and generally slow but can be influenced by several factors.[2]

Formation of Byproducts

Under certain conditions, particularly elevated temperatures, other degradation products can form:

-

Biuret: Formed from the condensation of urea and isocyanic acid. Biuret formation is a concern in high-temperature manufacturing or storage conditions.

-

Ammonium (B1175870) Carbamate: In solution, the ammonia and carbon dioxide produced can exist in equilibrium with ammonium carbamate.

Factors Influencing the Stability of Urea Phosphate Solutions

The stability of urea phosphate solutions is a multifactorial issue, with pH, temperature, and concentration being the most critical parameters.

Effect of pH